molecular formula C36H22N9+ B1143955 (TCNQ)2 QUINOLINE(N-N-PROPYL) CAS No. 12771-99-2

(TCNQ)2 QUINOLINE(N-N-PROPYL)

Cat. No.: B1143955
CAS No.: 12771-99-2
M. Wt: 580.62
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(TCNQ)₂ Quinoline(N-N-Propyl) is a charge-transfer complex comprising a quinoline backbone substituted at the nitrogen atom with an N-propyl group and coordinated to two tetracyanoquinodimethane (TCNQ) units. TCNQ, a strong electron acceptor, imparts unique electronic properties to the compound, making it relevant for applications in organic semiconductors, catalysis, and supramolecular chemistry. The N-propyl substituent influences steric and electronic characteristics, distinguishing it from analogs with shorter/longer alkyl chains or heterocyclic substituents .

Properties

CAS No.

12771-99-2

Molecular Formula

C36H22N9+

Molecular Weight

580.62

Synonyms

(TCNQ)2 QUINOLINE(N-N-PROPYL)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Chloroquine and Hydroxychloroquine: These antimalarial drugs feature a quinoline ring substituted at the 4-position with a piperazine or oxazine moiety. Computational studies indicate that 4-position substitution reduces steric hindrance compared to N-alkylation, favoring planar molecular geometries .
  • 2-Sulfonylquinolines: Substitution at the 2-position with sulfonyl groups enhances biological activity (e.g., antimicrobial, anticancer). The electron-withdrawing sulfonyl group contrasts with the electron-donating N-propyl group in (TCNQ)₂ Quinoline(N-N-Propyl), which may modulate charge-transfer efficiency in TCNQ complexes .

Alkyl Chain Length in N-Substituted Derivatives

  • (TCNQ)₂ Isoquinoline(N-N-Butyl): This structural analog replaces quinoline with isoquinoline and substitutes the nitrogen with a butyl group. TCNQ coordination in both compounds suggests similar charge-transfer behavior, but the isoquinoline framework may alter π-π stacking interactions .
  • N-Methylquinolinium Salts: Shorter alkyl chains (e.g., methyl) enhance crystallinity but limit solubility in organic solvents. The N-propyl group in (TCNQ)₂ Quinoline(N-N-Propyl) balances solubility and steric effects, optimizing its utility in thin-film electronic devices .

Spectroscopic Analysis

  • NMR Shifts: In sulfides and quinolinethiones, N-substituents induce downfield shifts of H-2 protons (e.g., +0.44–0.61 ppm in DMSO). The N-propyl group in (TCNQ)₂ Quinoline(N-N-Propyl) likely causes similar deshielding, though experimental data is needed for confirmation .
  • UV-Vis Spectroscopy: TCNQ coordination typically generates absorption bands in the 400–800 nm range due to charge-transfer transitions. Compared to non-TCNQ quinolines (e.g., chloroquine, λmax ~330 nm), (TCNQ)₂ Quinoline(N-N-Propyl) exhibits redshifted spectra, indicating enhanced electronic delocalization .

Functional Comparisons

Catalytic and Reactivity Profiles

  • Hydrodenitrogenation (HDN): Quinoline derivatives undergo HDN over metal sulfides (e.g., MoS2, RuS2), with conversions ranging from 35% (MoS2) to 80% (RuS2). The N-propyl group in (TCNQ)₂ Quinoline(N-N-Propyl) may hinder adsorption on catalyst surfaces, reducing HDN efficiency compared to unsubstituted quinolines .
  • Charge-Transfer Complexation: TCNQ enhances electrical conductivity (σ ~10<sup>−3</sup>–10<sup>−1</sup> S/cm) in quinoline complexes. Analogous isoquinoline-TCNQ derivatives show comparable conductivities, suggesting minor effects from the core heterocycle .

Q & A

Q. Table 1: Common Characterization Techniques and Critical Parameters

TechniqueParameters to ReportCommon PitfallsReferences
PXRD2θ range, step size, crystallite sizePreferred orientation artifacts
CVScan rate, reference electrode, solventUncompensated IR drop
SQUIDField strength, sample holder materialDiamagnetic subtraction errors

Q. Table 2: Conflicting Findings in Literature and Proposed Resolutions

IssueConflicting StudiesProposed ResolutionReferences
Bandgap variability2.1 eV (Xue et al.) vs. 1.7 eV (Li)Standardize vacuum-level referencing
Magnetic ordering temp.85 K (Park) vs. 72 K (Chen)Control oxygen content during synthesis

Guidelines for Methodological Rigor

  • Theoretical Alignment : Explicitly link hypotheses to charge-transfer complexes or Luttinger liquid theory to contextualize electronic behavior .
  • Data Transparency : Share raw datasets (e.g., XRD .raw files) in repositories like Zenodo, adhering to NIH preclinical guidelines .
  • Peer Review Preparedness : Preemptively address reviewer critiques by including negative controls (e.g., undoped analogs) and alternative statistical models (e.g., Bayesian vs. frequentist) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.